1-Morpholino-2-tosylethanone
Description
1-Morpholino-2-tosylethanone is a synthetic organic compound featuring a morpholine ring attached to a ketone backbone and a tosyl (p-toluenesulfonyl) group. The tosyl group enhances electrophilicity and serves as a leaving group in nucleophilic substitution reactions, making this compound valuable in pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO4S/c1-11-2-4-12(5-3-11)19(16,17)10-13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3 |
InChI Key |
VNKAWTKRHIUZOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2 |
solubility |
42.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholino-Substituted Ethanones
1-Morpholino-2-phenylethan-1-one (Compound 15, )
- Structure : Morpholine linked to a ketone with a phenyl substituent.
- Physical Properties : Melting point (mp) 63–64°C; synthesized via coupling of phenylacetic acid and morpholine (89% yield).
- Reactivity: Lacks the tosyl group, reducing its utility in substitution reactions compared to 1-Morpholino-2-tosylethanone.
- Spectral Data : IR peaks at 1636 cm⁻¹ (C=O stretch) and 2855 cm⁻¹ (C-H) .
This compound (Hypothetical)
- Structure: Tosyl group replaces the phenyl in 1-Morpholino-2-phenylethanone.
- Expected Properties : Higher mp due to polar tosyl group; enhanced solubility in polar solvents.
- Reactivity : Tosyl acts as a leaving group, enabling SN2 reactions or elimination pathways.
Tosyl-Containing Morpholino Derivatives
Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c, )
- Structure: Tosyl group attached to a pyrrole ring, with a morpholino-ketone moiety.
- Physical Properties : mp 176–178°C; synthesized via [3+2] cycloaddition (60% yield).
- Spectral Data : HRMS m/z 411.1370; distinct NMR signals for tosyl (δ 2.4 ppm for CH₃, δ 7.7 ppm for aromatic protons) .
- Comparison: The pyrrole ring introduces steric hindrance, reducing reactivity compared to linear ethanone derivatives.
Cyclopropane-Based Morpholino Ketones
(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db, )
- Structure: Morpholino-ketone fused to a cyclopropane ring with methoxyphenoxy and phenyl groups.
- Physical Properties: mp 135.5–135.9°C; synthesized via phenol addition (66% yield).
- Reactivity : Cyclopropane ring strain enhances reactivity in ring-opening reactions, differing from the tosyl group’s leaving-group behavior .
Data Table: Key Properties of Comparable Compounds
*Hypothetical compound inferred from structural analogs.
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